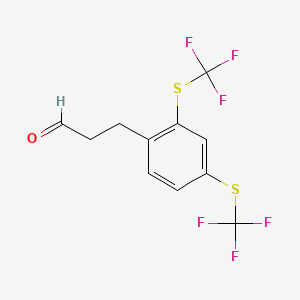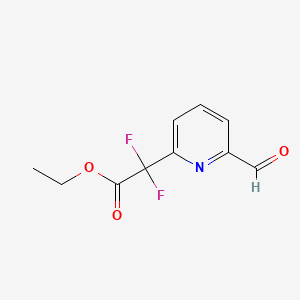
3-Isopropyl-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-5-methylbenzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methylbenzamide typically involves the direct condensation of 3-isopropyl-5-methylbenzoic acid with an appropriate amine under specific conditions. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods: Industrial production of benzamides, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.
Major Products Formed:
Oxidation: Formation of 3-isopropyl-5-methylbenzoic acid.
Reduction: Formation of 3-isopropyl-5-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Isopropyl-5-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methylbenzamide involves its interaction with specific molecular targets. For instance, as an insect repellent, it may interfere with the olfactory receptors of insects, thereby preventing them from detecting human presence . The exact molecular pathways and targets can vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but different substituents.
3-Amino-N-isopropyl-4-methylbenzamide: A compound with similar structural features but different functional groups.
Uniqueness: 3-Isopropyl-5-methylbenzamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-methyl-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
UXJPURZXXZUCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


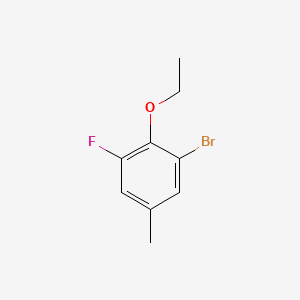


![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
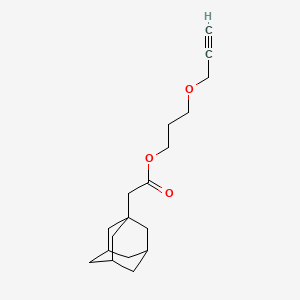
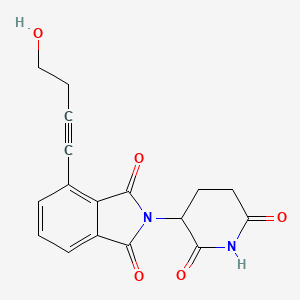

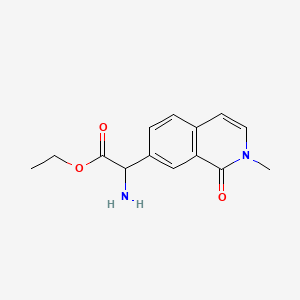
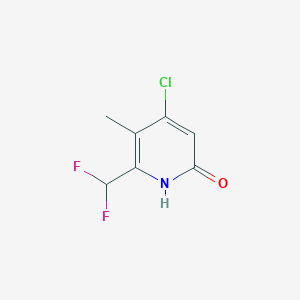
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
![2-[(2-Methylphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14776534.png)
